Octyl acetate
Overview
Description
Synthesis Analysis
Octyl acetate can be synthesized by direct esterification of acetic acid with n-octanol. The use of strong acidic cation exchange resin, such as Amberlyst 15, has been shown to catalyze this reaction effectively. Optimal synthesis conditions include a reaction temperature of 90°C, a reaction time of 3 hours, a molar ratio of acetic acid to n-octanol of 1:1, and a catalyst amount of 10% based on the mass of acetic acid, achieving a conversion rate of acetic acid up to 58% (Liu Yong, 2011). Alternative methods involve ultrasonic conditions or microwave irradiation, highlighting the efficiency of sodium bisulfate as a catalyst under solvent-free conditions, with yields up to 91.2% (Cheng Zhi-ying, 2010).
Molecular Structure Analysis
While specific studies on the molecular structure of octyl acetate through analytical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are not directly cited here, the general structure of octyl acetate is well-understood within the chemical community. Its structure comprises an octyl chain (C8H17) attached to an acetate group (ACO2), indicative of its ester classification.
Chemical Reactions and Properties
The catalytic synthesis of octyl acetate demonstrates the ester's formation through various chemical reactions, including esterification and transesterification. Ionic liquids and various acid catalysts, including phosphotungstate heteropolyacid and copper p-toluene sulfonate, have shown effectiveness in facilitating these reactions, with significant yields and the potential for catalyst reuse (Zhang Xiao-man, 2010).
Scientific Research Applications
Energy-efficient recovery of fermented butyric acid
- Scientific Field : Biotechnology for Biofuels and Bioproducts .
- Application Summary : Octyl acetate is used in a butyric acid recovery process . Butyric acid is a valuable biofuel that can offer an alternative to fossil fuels .
- Methods of Application : The design details of the extraction and subsequent distillation processes were investigated. Ternary equilibrium data for the extractor design were derived from molecular simulations and experimental measurements .
- Results : Using the proposed recovery process with the newly estimated thermodynamic model, 99.8% butyric acid was recovered from the fermentation broth at a recovery rate of 99%. The energy demand for the proposed process was found to be lower than the average demand for several reported butyric acid recovery processes .
Flavoring Agent in Food Industry
- Scientific Field : Food Science .
- Application Summary : Octyl acetate, due to its sweet, fruity smell, is often used as a flavoring agent in the food and beverage industry .
- Methods of Application : It can be found in a variety of items such as confectionery, baked goods, and alcoholic beverages .
- Results : The use of octyl acetate enhances the flavor profile of various food products .
Ingredient in Perfumery and Cosmetics
- Scientific Field : Cosmetology .
- Application Summary : Octyl acetate’s appealing scent makes it a desirable ingredient in the formulation of perfumes, soaps, and cosmetics .
- Methods of Application : It contributes to the overall fragrance profile of these products .
- Results : The use of octyl acetate enhances the scent of various cosmetic products .
Adhesives and Sealants
- Scientific Field : Material Science .
- Application Summary : Octyl acetate exhibits excellent solvency for many resins, which makes it an effective ingredient in various adhesives and sealants .
- Methods of Application : It is mixed with resins to create adhesives and sealants .
- Results : The use of octyl acetate improves the effectiveness of various adhesives and sealants .
Paints and Coatings
- Scientific Field : Paint Technology .
- Application Summary : Due to its solvent properties, it is commonly used in paint formulations and coatings .
- Methods of Application : It is mixed with paint formulations to improve their overall quality and finish .
- Results : The use of octyl acetate enhances the quality and finish of various paints and coatings .
Pharmaceuticals
- Scientific Field : Pharmaceutical Industry .
- Application Summary : In the pharmaceutical industry, it serves as an extraction solvent in the production of antibiotics and other drugs .
- Methods of Application : It is used in the extraction process during the production of various drugs .
- Results : The use of octyl acetate improves the extraction process in the production of various drugs .
Synthesis of n-Octyl Acetate using Heterogeneous Catalyst under Solvent-Free Condition
- Scientific Field : Catalysis in Green Chemistry and Engineering .
- Application Summary : Octyl acetate is synthesized using a heterogeneous catalyst under solvent-free conditions .
- Methods of Application : The kinetic and thermodynamic study of this synthesis process was conducted .
- Results : The study provided valuable insights into the synthesis process of octyl acetate .
Floral Scent and Pollinators of Cypripedium calceolus L. at Different Latitudes
- Scientific Field : Botany .
- Application Summary : Octyl acetate is found in the floral scent of Cypripedium calceolus, a Eurasian deceptive orchid .
- Methods of Application : The floral scents of three C. calceolus populations in the Southern Alps were collected by dynamic headspace and analyzed by gas chromatography coupled to mass spectrometry (GC/MS) .
- Results : More than 80 scent compounds were overall recorded from plants of the three regions, mainly aliphatics, terpenoids, and aromatics. Seven compounds were found in all samples, and most samples were dominated by linalool and octyl acetate .
Harvesting Heracleum Persicum: Essential Oil Composition and Phenolic Acid Profile Fluctuation
- Scientific Field : Herbal Medicine .
- Application Summary : Octyl acetate is found in the essential oil composition of Heracleum Persicum .
- Methods of Application : The essential oil composition and phenolic acid profile fluctuate at different phenological stages .
- Results : The study provided valuable insights into the harvesting process of Heracleum Persicum .
Solvent for Nitrocellulose, Waxes, Oils, and Some Resins
- Scientific Field : Industrial Chemistry .
- Application Summary : Octyl acetate is used as a solvent for nitrocellulose, waxes, oils, and some resins .
- Methods of Application : It is used in various industrial processes where these substances need to be dissolved .
- Results : The use of octyl acetate improves the efficiency of these industrial processes .
Production of Artificial Flavors
- Scientific Field : Food Science .
- Application Summary : Octyl acetate is synthetically produced and used to impart a citrus flavor or in combination with other compounds to make artificial apple, peach, pear, and strawberry flavors .
- Methods of Application : It is used in the food processing industry to enhance the flavor of various food products .
- Results : The use of octyl acetate enhances the flavor profile of various food products .
Future Directions
Octyl acetate finds extensive use across multiple sectors due to its favorable properties . It is often used as a flavoring agent in the food and beverage industry . It can be found in a variety of items such as confectionery, baked goods, and alcoholic beverages . In the pharmaceutical industry, it serves as an extraction solvent in the production of antibiotics and other drugs . Future research may explore other potential applications of octyl acetate.
properties
IUPAC Name |
octyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYBTZIQSIBWLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044202 | |
Record name | Octyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like orange blossom or jasmine; [Acros Organics MSDS], Liquid, colourless liquid with a fruity, orange-like, jasmine-like odour | |
Record name | Octyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16256 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
206.00 to 211.00 °C. @ 760.00 mm Hg | |
Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
miscible with alcohol, most fixed oils, organic solvents; insoluble in water, 1 ml in 4 ml 70% alcohol (in ethanol) | |
Record name | Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865-0.868 | |
Record name | Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.4 [mmHg] | |
Record name | Octyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16256 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Octyl acetate | |
CAS RN |
112-14-1 | |
Record name | Octyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FN2J413S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-38.5 °C | |
Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.